molecular formula C6H12ClNO2 B8191444 cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride

cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B8191444
M. Wt: 165.62 g/mol
InChI Key: PRMWNOXWBQBPRP-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride (CAS: 2815772-66-6 or 2576420-58-9 , Molecular Formula: C 6 H 12 ClNO 2 , Molecular Weight: 165.62 g/mol) is an organic compound characterized by a saturated five-membered pyrrolidine ring, which is a key scaffold in medicinal chemistry . The compound is provided as a hydrochloride salt, a form that significantly enhances its solubility in water and stability, making it more suitable for various applications in scientific research . The specific cis stereochemistry and chiral nature ((2R,3R)-2-methylpyrrolidine-3-carboxylic acid; hydrochloride) of this molecule are critical for its function, as spatial orientation greatly influences its interaction with biological targets such as enzymes and receptors . Applications and Research Value: This compound serves as a versatile chiral building block and intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its value lies in its potential biological activity, which is under investigation for roles in medicinal chemistry and enzyme interaction studies . Research indicates that chiral pyrrolidine derivatives, including this compound, are studied for their role as potent inhibitors of specific protein targets. For instance, related cis -2-methyl-pyrrolidine derivatives have been designed as MDM2 inhibitors , exhibiting significant anti-cancer properties in research models . Furthermore, pyrrolidine-based compounds are relevant in neuroscience research, acting as scaffolds for developing antagonists for ionotropic glutamate receptors (iGluRs), which are important targets for neurological conditions . Handling and Usage: Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

(2R,3R)-2-methylpyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-4-5(6(8)9)2-3-7-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMWNOXWBQBPRP-TYSVMGFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCN1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Alkylation

A foundational approach involves alkylation of pyrrolidine precursors using strong bases such as sodium hydride (NaH) or n-butyllithium (n-BuLi). For example, the hydroxyl group of (2S,4R)-4-hydroxy-L-proline derivatives is activated via mesylation or Mitsunobu reactions, followed by alkylation with methylating agents like methyl iodide. Phase transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems.

Key Reaction Conditions :

  • Temperature: −5°C to 25°C

  • Solvent: Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)

  • Yield: 65–75% for intermediate esters

Catalytic Hydrogenation

Asymmetric hydrogenation using chiral ruthenium catalysts achieves high enantiomeric excess (ee). For instance, [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] catalyzes the reduction of 2,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives under 40 bar H₂ at 30°C, yielding cis-2-methyl products with >99.9% ee.

Optimized Parameters :

  • Catalyst loading: 1 mol%

  • Pressure: 40 bar H₂

  • Solvent: Methanol

  • Conversion: 98.6%

Tosylation and Nucleophilic Substitution

Hydroxyl Activation

The 4R-hydroxyl group of proline derivatives is activated using tosyl chloride (TsCl) in acetonitrile, forming a tosylate intermediate. Subsequent displacement with methyl Grignard reagents (e.g., CH₃MgBr) introduces the methyl group at the 2-position.

Reaction Sequence :

  • Tosylation at 0°C for 1 hour.

  • Substitution with methyl nucleophile at 110°C for 15 minutes.

  • Acidic hydrolysis (2 M HCl, 60°C) to yield the carboxylic acid.

Purification via HPLC

Crude products are purified using semi-preparative HPLC with a Phenomenex Luna® NH₂ column and 60% aqueous acetonitrile mobile phase. This step removes diastereomeric impurities, achieving >95% purity.

Cyclization of Linear Precursors

Ring-Closing Metathesis

Linear α,β-unsaturated esters undergo cyclization via Grubbs catalyst to form the pyrrolidine ring. For example, (E)-5-methyl-hex-2-enoic acid ethyl ester reacts with N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine under trifluoroacetic acid (TFA) catalysis, followed by ring closure.

Critical Steps :

  • TFA concentration: 1 mmol per 10 mmol substrate.

  • Cyclization temperature: 25°C overnight.

Hydrochloride Salt Formation

The free base is treated with concentrated HCl in ethanol, precipitating the hydrochloride salt. Filtration and drying under vacuum yield the final product with >99% chemical purity.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)Purity (%)
Alkylation/HydrogenationHigh stereoselectivity, scalableRequires chiral catalysts, high pressure70–8595–99
TosylationMild conditions, avoids Grignard reagentsMulti-step purification needed60–7590–95
CyclizationFlexible precursor designLow functional group tolerance50–6585–90

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enable efficient tert-butoxycarbonyl (Boc) protection and deprotection, reducing reaction times from hours to minutes. For example, Boc activation of intermediates achieves 90% conversion in 5 minutes at 100°C.

Emerging Methodologies

Enzymatic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze racemic mixtures, enriching the cis isomer. Reported enantiomeric ratios (E) exceed 200 for ethyl ester substrates.

Photocatalytic C–H Functionalization

Visible-light-mediated methylation of pyrrolidine-3-carboxylic acids using Ru(bpy)₃²⁺ as a catalyst achieves 80% yield with 98% regioselectivity .

Chemical Reactions Analysis

Types of Reactions: cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Neurological Disorders

Research indicates that pyrrolidine derivatives, including cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride, have potential therapeutic effects in treating neurological disorders such as epilepsy and depression. A patent outlines the use of branched alkyl pyrrolidine-3-carboxylic acids for their protective effects against cramps induced by certain agents and their role in improving cerebral functions in geriatric patients. They are also noted for their efficacy in managing conditions like faintness attacks and neurodegenerative disorders .

Anti-inflammatory Effects

Studies have shown that pyrrolidine derivatives can exhibit anti-inflammatory properties, making them suitable candidates for treating inflammatory disorders such as arthritis and irritable bowel syndrome. The compounds' ability to modulate inflammatory responses positions them as potential therapeutic agents in managing chronic inflammatory conditions .

Clinical Trials

Several clinical trials have explored the efficacy of pyrrolidine derivatives in treating epilepsy and related neurological conditions. These studies have demonstrated promising results regarding seizure control and cognitive function improvement in patients with epilepsy, highlighting the potential of this compound as a therapeutic agent .

Laboratory Studies

In laboratory settings, studies have focused on the compound's mechanism of action at the cellular level, revealing its ability to modulate neurotransmitter release and reduce excitatory neuronal activity. This mechanism is particularly relevant for its application in treating conditions characterized by excessive neuronal excitability, such as epilepsy .

Summary Table of Applications

Application AreaDescriptionRelevant Findings
Neurological DisordersTreatment for epilepsy, depressionProtective effects against cramps; cognitive improvement
Anti-inflammatory EffectsManagement of inflammatory conditionsModulation of inflammatory responses
Synthesis MethodsAsymmetric Michael addition for high enantiomeric excess97% enantiomeric excess achieved
Safety ProfilePotential irritant; requires careful handlingCauses skin irritation; respiratory issues noted

Mechanism of Action

The mechanism of action of cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which can lead to different biological profiles depending on the stereochemistry and spatial orientation of its substituents . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry .

Biological Activity

Cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride, a chiral pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is primarily studied for its role in medicinal chemistry, enzyme interactions, and as a building block in organic synthesis. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological interactions. The compound can be synthesized through various methods, including retro-Dieckmann reactions, which yield good stereochemical control over the product .

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. Its structure allows it to fit into active sites, influencing enzyme activity and metabolic processes. The compound has been shown to modulate enzyme-substrate interactions and may alter protein folding dynamics.

Enzyme Interaction

Research indicates that this compound acts as a substrate or inhibitor for various enzymes. For instance, it has been studied for its effects on enzyme kinetics and its potential role in therapeutic applications targeting specific pathways in disease models.

Enzyme Effect Reference
Enzyme AInhibition observed
Enzyme BModulation of activity
Enzyme CSubstrate for catalytic activity

Case Studies

  • MDM2 Inhibition : A study highlighted the design of spirooxindoles with cis-2-Methyl-pyrrolidine derivatives as potent inhibitors of MDM2, a protein involved in tumor progression. These compounds exhibited significant anti-cancer properties in murine models .
  • PD-L1 Expression Modulation : Another investigation focused on how metabolites like hydroxyproline could enhance PD-L1 expression in immune cells. While not directly involving cis-2-Methyl-pyrrolidine-3-carboxylic acid, it underscores the relevance of pyrrolidine derivatives in cancer immunology .

Research Findings

Recent studies have explored the broader implications of pyrrolidine derivatives in drug discovery:

  • Selectivity in Kinase Inhibition : Certain pyrrolidine derivatives have shown selectivity against kinases involved in cancer signaling pathways, indicating that modifications to the pyrrolidine scaffold can lead to enhanced biological activity .
  • Antibacterial Activity : Pyrrolidine compounds have also been evaluated for their antibacterial properties, with some derivatives demonstrating promising efficacy against resistant strains of bacteria .

Q & A

Q. What are the established synthetic routes for cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized for higher yield?

  • Methodology : Common routes include enantioselective cyclization of proline derivatives or coupling reactions using carbodiimide-based reagents (e.g., N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) to form the carboxylic acid moiety . Optimization involves adjusting solvent polarity (e.g., dichloromethane), temperature (0°C for activation, room temperature for reaction), and stoichiometry of reagents like triethylamine to minimize side reactions. For stereochemical control, chiral auxiliaries or catalysts (e.g., thiamine hydrochloride in analogous syntheses) can improve enantiomeric excess .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms stereochemistry and proton environments, while High-Performance Liquid Chromatography (HPLC) with chiral columns verifies enantiomeric purity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight (e.g., C₆H₁₁NO₂·HCl, MW 181.6 g/mol). Purity assessment via titration or Karl Fischer analysis is critical for hygroscopic hydrochloride salts .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what methods are used to resolve enantiomeric discrepancies?

  • Methodology : The cis-configuration enhances binding affinity to targets like neurotransmitter transporters or enzymes due to spatial compatibility. Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or preparative HPLC separates enantiomers. Comparative bioactivity assays (e.g., receptor binding studies) and molecular docking simulations quantify stereochemical effects .

Q. What experimental strategies address contradictions in metabolic stability data for this compound in preclinical studies?

  • Methodology : In vitro assays using liver microsomes or hepatocytes assess Phase I/II metabolism. Conflicting data may arise from species-specific cytochrome P450 activity. Mitigation strategies include:
  • Co-incubation with enzyme inhibitors (e.g., ketoconazole for CYP3A4).
  • Isotopic labeling (e.g., ¹⁴C) to track metabolite formation via LC-MS/MS.
  • Cross-validation with in vivo pharmacokinetic studies in rodent models .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

  • Methodology : Quantitative Structure-Activity Relationship (QSAR) models predict bioavailability by correlating logP, polar surface area, and hydrogen-bonding capacity with absorption. Molecular dynamics simulations assess membrane permeability (e.g., blood-brain barrier penetration). Synthetic modifications, such as fluorination at the pyrrolidine ring, enhance metabolic stability while retaining target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.